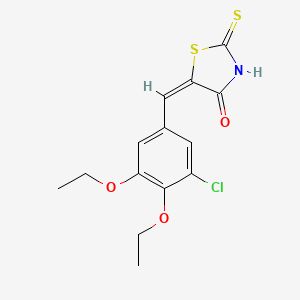

![molecular formula C17H16N6O3 B6017157 N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6017157.png)

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide, also known as AMTB, is a selective antagonist for the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8 is a cold-sensitive ion channel that is activated by temperatures below 25°C and is involved in various physiological processes, including thermoregulation, pain sensation, and cancer progression. AMTB has been widely used in scientific research to investigate the role of TRPM8 in these processes and to develop potential therapeutic strategies targeting this channel.

Mecanismo De Acción

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide acts as a competitive antagonist for TRPM8 by binding to the channel's pore domain and blocking the influx of calcium ions in response to cold temperatures or other stimuli. This results in the inhibition of TRPM8-mediated signaling pathways and downstream physiological effects.

Biochemical and Physiological Effects:

This compound has been shown to inhibit TRPM8-mediated responses in various cell types and tissues, including:

1. Cold sensation: TRPM8 is the main cold receptor in sensory neurons and is responsible for the sensation of cold temperatures. This compound can block this sensation in vitro and in vivo.

2. Pain sensation: TRPM8 has been implicated in the development and maintenance of neuropathic and inflammatory pain. This compound can reduce pain behavior in animal models of these conditions.

3. Cancer progression: TRPM8 has been shown to promote cancer cell proliferation, migration, and invasion in various types of cancer. This compound and other TRPM8 antagonists can inhibit these processes and reduce tumor growth in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide has several advantages and limitations for lab experiments:

Advantages:

1. Selectivity: this compound is a selective antagonist for TRPM8 and does not affect other ion channels or receptors.

2. Potency: this compound has a high affinity for TRPM8 and can effectively block its activity at low concentrations.

3. Stability: this compound is stable in solution and can be stored for long periods without degradation.

Limitations:

1. Specificity: TRPM8 is expressed in various tissues and cell types, and its function can be regulated by multiple factors. This compound may not be effective in all experimental conditions.

2. Off-target effects: Although this compound is selective for TRPM8, it may still interact with other proteins or molecules and produce off-target effects.

3. Toxicity: this compound can be toxic at high concentrations or after prolonged exposure. Careful dose titration and toxicity testing are necessary for safe and effective use.

Direcciones Futuras

Several future directions for research using N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide are:

1. Identification of new TRPM8 modulators: High-throughput screening assays using this compound as a reference compound can lead to the discovery of new TRPM8 modulators with improved potency, selectivity, and pharmacokinetic properties.

2. Investigation of TRPM8 in cancer therapy: TRPM8 has been shown to be upregulated in various types of cancer and to promote tumor growth and metastasis. This compound and other TRPM8 antagonists can be tested as potential adjuvant therapies for cancer treatment.

3. Elucidation of TRPM8 signaling pathways: TRPM8 is involved in multiple signaling pathways that regulate various physiological processes. This compound can be used to dissect these pathways and identify new targets for drug development.

4. Development of TRPM8-based biomarkers: TRPM8 expression and activity have been implicated in various diseases and conditions. This compound and other TRPM8 modulators can be used to develop biomarkers for diagnosis, prognosis, and treatment response prediction.

Métodos De Síntesis

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide can be synthesized using a multi-step process involving the coupling of 5-amino-2-methoxybenzoic acid with 4-(1H-tetrazol-1-yl)benzoic acid, followed by acetylation and purification. The final product is a white crystalline powder with a molecular weight of 384.4 g/mol and a melting point of 223-224°C.

Aplicaciones Científicas De Investigación

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide has been used in various scientific research applications, including:

1. Investigation of TRPM8 function: this compound is a selective antagonist for TRPM8 and can be used to block the activity of this channel in vitro and in vivo. This allows researchers to study the physiological and pathological roles of TRPM8 in different tissues and disease conditions.

2. Development of TRPM8-targeted therapies: TRPM8 has been implicated in various diseases, including cancer, neuropathic pain, and inflammatory disorders. This compound and other TRPM8 antagonists have been tested as potential therapeutic agents for these conditions.

3. Screening of TRPM8 modulators: this compound can be used as a reference compound in high-throughput screening assays to identify new TRPM8 modulators. This can lead to the discovery of novel drugs that target this channel.

Propiedades

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3/c1-11(24)19-13-5-8-16(26-2)15(9-13)20-17(25)12-3-6-14(7-4-12)23-10-18-21-22-23/h3-10H,1-2H3,(H,19,24)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXZVCBEJUIKKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B6017076.png)

![N-cyclopropyl-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B6017091.png)

![N-cyclopentyl-6-[3-(dimethylamino)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017092.png)

![1-(2-fluorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6017100.png)

![2-ethyl-4-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6017114.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017127.png)

![1-[2-({[2-(3-chlorophenyl)ethyl]amino}methyl)-4-methoxyphenoxy]-3-(dimethylamino)-2-propanol](/img/structure/B6017129.png)

![1-(1-azocanyl)-3-(2-methoxy-5-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017139.png)

![2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6017142.png)

![(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B6017145.png)

![{4-oxo-2-[(3,4,5-trimethoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6017160.png)

![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6017166.png)

![N-(3,4-dimethylphenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6017168.png)